molecular formula C17H23NO5S B2376309 Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate CAS No. 2034534-80-8

Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate

Cat. No.: B2376309
CAS No.: 2034534-80-8
M. Wt: 353.43
InChI Key: GEADDXGDZZGYFZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, due to the presence of the seven-membered thiazepane ring and the various substituents. The exact structure would depend on the specific locations of these substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ester group could make it more polar, while the presence of the phenyl group could increase its hydrophobicity .

Scientific Research Applications

Stereochemical Control in Fermenting Baker's Yeast Mediated Reductions

  • Ethyl 4-benzyloxy-3-oxobutanoate, a related compound, demonstrates stereochemical control in fermenting baker's yeast mediated reductions. This process depends on factors such as yeast-to-substrate ratio and presence of ethanol. This illustrates the compound's potential in stereochemistry and organic synthesis applications (Manzocchi, Casati, Fiecchi, & Santaniello, 1987).

Synthesis and Reactions of Derivative Compounds

  • Ethyl 4-oxo-4H-pyran-2,5-dicarboxylate, a derivative, can be synthesized through reactions involving similar compounds. This derivative leads to the creation of several important acids and their derivatives, indicating the compound's role in diverse synthetic pathways (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

Antioxidant Properties of Derivatives

  • Derivatives of Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate, such as ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, have been investigated for antioxidant properties. These studies highlight the potential of these compounds in pharmaceutical and medicinal chemistry (Stanchev et al., 2009).

Role in the Synthesis of Biologically Active Compounds

  • Compounds structurally related to this compound are utilized in the synthesis of biologically active compounds, such as 5-deazaaminopterin analogues. These compounds exhibit varied biological activities, showing the compound's significance in drug discovery and development (Su et al., 1988).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target.

Properties

IUPAC Name

ethyl 4-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S/c1-2-23-17(20)9-8-16(19)18-11-10-15(24(21,22)13-12-18)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEADDXGDZZGYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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